molecular formula C22H18N2O6S B2487162 3,4,5-trimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide CAS No. 477547-29-8

3,4,5-trimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2487162
CAS No.: 477547-29-8
M. Wt: 438.45
InChI Key: OXTUMODQWGZGSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a unique combination of functional groups, including trimethoxyphenyl, chromenone, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized via the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base.

    Thiazole Ring Formation: The thiazole ring can be formed by reacting 2-aminothiazole with the chromenone derivative under acidic conditions.

    Coupling with Trimethoxybenzoyl Chloride: The final step involves coupling the thiazole-chromenone intermediate with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Trimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is unique due to its combination of trimethoxyphenyl, chromenone, and thiazole moieties, which provide a multifaceted approach to targeting various biological pathways and enzymes

Properties

IUPAC Name

3,4,5-trimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O6S/c1-27-17-9-13(10-18(28-2)19(17)29-3)20(25)24-22-23-15(11-31-22)14-8-12-6-4-5-7-16(12)30-21(14)26/h4-11H,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTUMODQWGZGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.